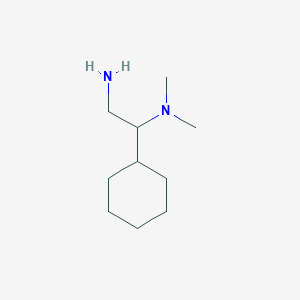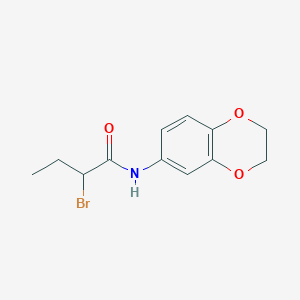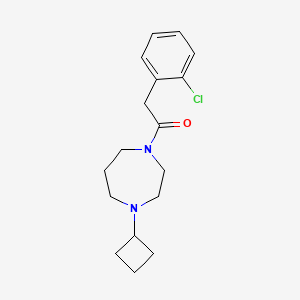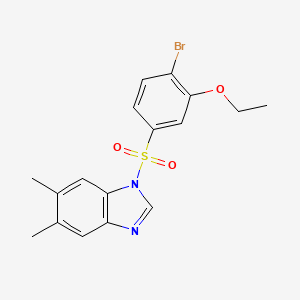![molecular formula C9H18ClN3O4S B2654799 1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine CAS No. 1630763-50-6](/img/structure/B2654799.png)
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine” is a chemical compound with the molecular formula C9H18ClN3O4S . It is also known by its synonyms and has a molecular weight of 299.77 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 1,2,4-oxadiazole ring substituted with a 2-methoxyethyl group and a methylsulfonyl propan-1-amine group . The exact 3D conformer and other structural details can be found in chemical databases .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.63 g/mol . Other physical and chemical properties like solubility, melting point, boiling point, etc., are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Derivative Formation
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine, as part of the broader category of 1,2,4-oxadiazoles, has significant implications in scientific research due to its utility in synthesizing various derivatives with potential biological activities. One foundational approach involves photochemical methodologies for synthesizing 3-amino- and 3-N-substituted amino 5-pentafluorophenyl-1,2,4-oxadiazoles, demonstrating the versatility of 1,2,4-oxadiazole derivatives in producing compounds with tailored chemical properties for further pharmacological evaluation (Buscemi et al., 2001).
Anticancer Activity
The anticancer properties of 1,2,4-oxadiazole derivatives are a significant area of research. Derivatives such as 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine have been synthesized and tested against various human cancer cell lines, showing good to moderate activity and highlighting the potential of 1,2,4-oxadiazole derivatives in developing new anticancer agents (Yakantham et al., 2019).
Process Optimization and Intermediate Synthesis
Optimizing the synthesis process for intermediates like methyl 2-methoxy-5-aminosulfonyl benzoate demonstrates the chemical flexibility and utility of the 1,2,4-oxadiazole framework in producing key intermediates for further pharmaceutical development. Such optimizations can significantly improve yields and efficiency in synthesizing complex molecules (Xu et al., 2018).
Corrosion Inhibition
Derivatives of 1,2,4-oxadiazoles have also been studied for their corrosion inhibition properties, providing insights into the application of these compounds beyond pharmaceuticals. Research into the effect of substitution and temperature on the corrosion inhibition abilities of benzimidazole-bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid highlights the potential of these compounds in industrial applications (Ammal et al., 2018).
Safety and Hazards
According to the safety information available, this compound is classified under GHS07. It carries the signal word “Warning” and has hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include rinsing cautiously with water in case of contact with eyes .
Propriétés
IUPAC Name |
1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S/c1-15-5-3-8-11-9(16-12-8)7(10)4-6-17(2,13)14/h7H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRJKKZYQGGURN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C(CCS(=O)(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfonyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dimethoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654717.png)
![N-(3,5-dimethylphenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2654718.png)



![(2Z)-N-acetyl-6-methoxy-2-[(2-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2654725.png)
![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2654727.png)
![3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2654728.png)
![5-chloro-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2654731.png)




![10-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-10H-phenothiazine](/img/structure/B2654739.png)